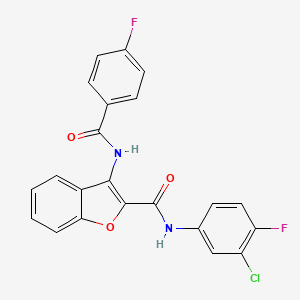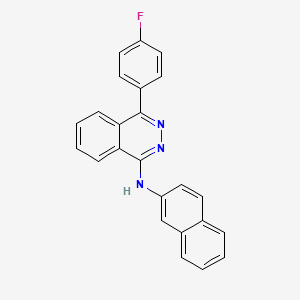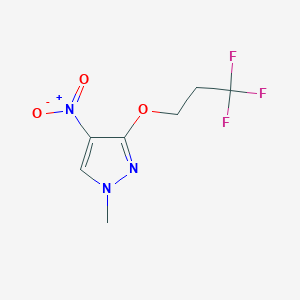![molecular formula C23H18ClN5O3 B2650380 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886898-02-8](/img/no-structure.png)
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H18ClN5O3 and its molecular weight is 447.88. The purity is usually 95%.
BenchChem offers high-quality 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Study of Morbidity with Potential Exposure to Related Compounds
Research has explored the health outcomes associated with exposure to compounds that share some structural characteristics with the compound of interest. For instance, a study on vinclozolin, a compound with a dione functionality similar to the compound , examined the health effects on employees exposed to it over a period of one to thirteen years. The study found no evidence of health effects induced by vinclozolin, including hormonal responses and liver injury, which might be relevant when considering the safety profile of structurally related compounds (Zober et al., 1995).
Pharmacological Effects of Structurally Similar Compounds
Compounds with the imidazo purine structure have been explored for their pharmacological effects. For example, oxymetazoline, an imidazoline derivative, is widely used as a nasal decongestant and has been studied for its effects on nasal mucosal blood flow (Bende & Löth, 1986). Similarly, midazolam, another compound with an imidazo benzodiazepine structure, has been studied for its effects on sleep parameters in normal subjects, showing changes in sleep quality and duration (Krieger, Mangin & Kurtz, 1983). These studies could provide insights into the potential pharmacological applications of compounds with a similar structural framework.
Toxicological Studies
Investigations into the toxicological aspects of compounds with certain structural similarities have also been conducted. For example, a study on imidacloprid, a compound with an imidazo ring, examined a case of fatal intoxication, providing insights into the potential toxicological profiles of related compounds (Shadnia & Moghaddam, 2008).
Eigenschaften
CAS-Nummer |
886898-02-8 |
|---|---|
Produktname |
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C23H18ClN5O3 |
Molekulargewicht |
447.88 |
IUPAC-Name |
6-(4-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-6-4-3-5-7-15)29(22)17-10-8-16(24)9-11-17/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
URNCPFPVLGKRJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



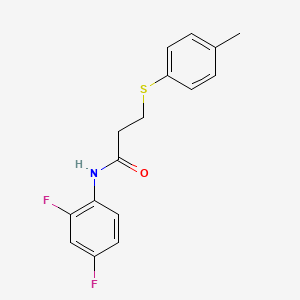
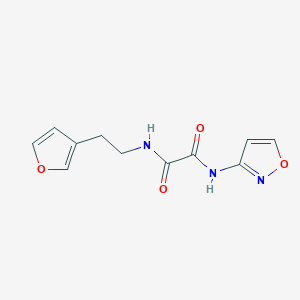
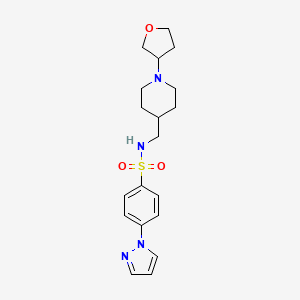
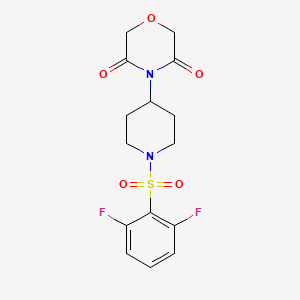
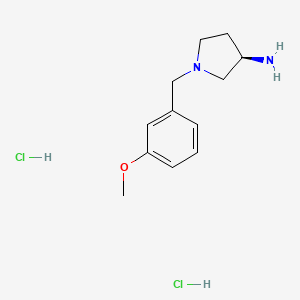
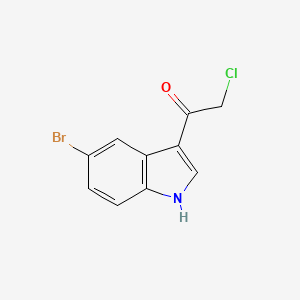
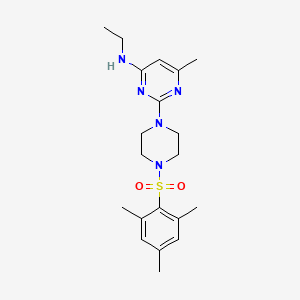
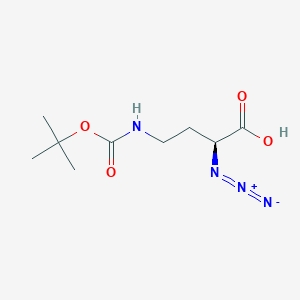
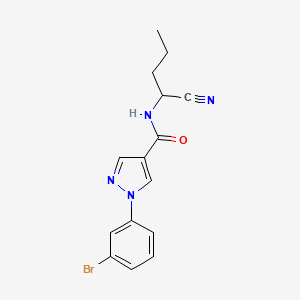
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
